molecular formula C₂₀H₂₆D₄O₄ B1153499 n-Hexyl Sec-Hexyl Phthalate-d4

n-Hexyl Sec-Hexyl Phthalate-d4

Cat. No.: B1153499
M. Wt: 338.47
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hexyl Sec-Hexyl Phthalate-d4 (HSHP-d4) is a deuterated analogue of n-Hexyl Sec-Hexyl Phthalate (HSHP), a phthalic acid ester (PAE) used primarily as a plasticizer in polyvinyl chloride (PVC) manufacturing. HSHP-d4 is isotopically labeled with four deuterium atoms, replacing hydrogens at specific positions in its benzene ring. Its molecular formula is C₁₄H₁₄D₄O₄, with a molecular weight of 254.31 g/mol and a purity exceeding 95% (via HPLC) . HSHP-d4 serves as a critical reference material in analytical chemistry, enabling precise quantification of non-deuterated phthalates in environmental and biological matrices due to its distinct mass spectrometry signature .

Properties

Molecular Formula

C₂₀H₂₆D₄O₄

Molecular Weight

338.47

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

HSHP-d4 is distinguished from related compounds by its branched alkyl chains and deuterium substitution. Key structural comparisons include:

Di-n-Hexyl Phthalate (DnHP)
  • Molecular Formula : C₂₀H₃₀O₄
  • Molecular Weight : 334.45 g/mol
  • Structure : Linear diester with two n-hexyl chains.
  • Key Difference : DnHP lacks deuterium and has a larger molecular weight due to its linear structure, whereas HSHP-d4’s branched sec-hexyl group reduces steric hindrance and alters solubility .
n-Hexyl 4-Methyl-2-pentyl Phthalate-d4
  • Molecular Formula : C₁₈H₂₂D₄O₄
  • Molecular Weight : 310.42 g/mol
  • Structure : Contains a 4-methyl-2-pentyl substituent, introducing additional branching compared to HSHP-d4.
  • Key Difference : The methyl-pentyl group increases hydrophobicity and may influence environmental persistence .

Physical and Chemical Properties

Property HSHP-d4 DnHP n-Hexyl 4-Methyl-2-pentyl Phthalate-d4
Solubility Insoluble in water Low water solubility Likely similar to HSHP-d4 due to hydrophobicity
Melting Point Not reported -50°C (typical for PAEs) Not reported
Stability Enhanced metabolic stability due to deuterium Prone to hydrolysis/oxidation Likely stable under standard conditions
Isotope Effects:

Deuterium in HSHP-d4 reduces bond cleavage rates (kinetic isotope effect), making it more resistant to enzymatic degradation compared to non-deuterated PAEs. This property is critical for its use as an internal standard in mass spectrometry .

Toxicological Profiles

  • HSHP-d4: Limited toxicological data, but deuterated PAEs generally exhibit lower acute toxicity (e.g., rat oral LD₅₀ >10,000 mg/kg for similar compounds) .
  • DnHP : Linked to liver/kidney damage in rodents (oral LD₅₀ ~30,000 mg/kg) .
  • n-Hexyl 4-Methyl-2-pentyl Phthalate-d4: Suspected carcinogen due to structural similarity to classified PAEs .

Research Findings and Data Gaps

  • Analytical Utility : HSHP-d4’s deuterium labeling improves detection sensitivity in LC-MS/MS, enabling sub-ppb quantification of PAEs in complex matrices .
  • Environmental Fate : HSHP-d4’s persistence in landfill leachate highlights the need for tracking deuterated contaminants in waste management systems .
  • Toxicity Gaps: Few studies address long-term effects of deuterated PAEs, though isotope effects likely mitigate acute toxicity compared to non-deuterated forms .

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for quantifying n-Hexyl Sec-Hexyl Phthalate-d4 in environmental samples, and how do deuterated analogs improve method accuracy?

  • Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards (e.g., n-Hexyl Sec-Hexyl Phthalate-d4) to correct for matrix effects and ionization efficiency variations. Deuterated analogs minimize isotopic interference and enhance quantification precision by matching the physicochemical properties of target analytes . Validate methods using spiked recovery experiments (e.g., 80–120% recovery) and calibration curves with R² ≥ 0.994.

Q. How does the stability of n-Hexyl Sec-Hexyl Phthalate-d4 vary under different storage conditions (e.g., light, temperature, pH)?

  • Methodological Answer : Conduct accelerated stability studies under controlled conditions:

  • Light : Store in amber vials to prevent photodegradation.
  • Temperature : Test stability at -20°C (long-term), 4°C (short-term), and 25°C (room temperature) over 30 days. Use LC-MS/MS to monitor degradation products (e.g., phthalic acid derivatives).
  • pH : Evaluate stability in aqueous matrices (pH 2–9) to simulate environmental or biological conditions. Report degradation rates using first-order kinetics models .

Q. What are the critical parameters for synthesizing n-Hexyl Sec-Hexyl Phthalate-d4 with high isotopic purity (>98%)?

  • Methodological Answer : Optimize deuterium incorporation via acid-catalyzed esterification using deuterated alcohols (e.g., sec-hexanol-d4) and phthalic anhydride. Monitor reaction progress with Nuclear Magnetic Resonance (NMR) to confirm deuterium placement and quantify isotopic purity. Purify via preparative HPLC, and validate using high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for n-Hexyl Sec-Hexyl Phthalate-d4 when comparing in vitro vs. in vivo models?

  • Methodological Answer :

  • Experimental Design : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in metabolic activation and tissue distribution.
  • Data Analysis : Compare metabolite profiles (e.g., mono-ester phthalates) across models using LC-MS/MS. Adjust for species-specific enzyme activity (e.g., carboxylesterases) and exposure duration.
  • Case Study : Silverman et al. (1946) identified interspecies variability in sec-hexyl acetate toxicity; apply similar cross-species validation frameworks to phthalate-d4 studies .

Q. What experimental strategies minimize cross-contamination when analyzing n-Hexyl Sec-Hexyl Phthalate-d4 in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated analogs as internal standards to correct for matrix effects.
  • Quality Control : Include procedural blanks and negative controls to detect background contamination.
  • Instrumentation : Employ UHPLC systems with guard columns to separate co-eluting phthalates. Validate method specificity via fragmentation patterns in MS/MS .

Q. How do structural isomers of deuterated phthalates (e.g., n-hexyl vs. sec-hexyl) affect environmental fate modeling and regulatory risk assessments?

  • Methodological Answer :

  • Isomer-Specific Analysis : Use chiral chromatography to resolve isomers and quantify their individual persistence in soil/water.
  • Modeling : Input isomer-specific log Kow and biodegradation rates into fugacity models (e.g., EQC Level III) to predict environmental partitioning.
  • Regulatory Implications : Reference ACGIH thresholds for sec-hexyl acetate (500 ppm IDLH) to propose isomer-specific exposure limits for phthalate-d4 .

Q. What statistical approaches are recommended for analyzing low-dose, chronic exposure data of n-Hexyl Sec-Hexyl Phthalate-d4 in longitudinal studies?

  • Methodological Answer :

  • Data Handling : Apply mixed-effects models to account for intra-subject variability and censored data (e.g., values below detection limits).
  • Dose-Response : Use benchmark dose (BMD) modeling with 95% confidence intervals to estimate NOAEL/LOAEL.
  • Validation : Cross-check results with Bayesian hierarchical models to address uncertainty in sparse datasets .

Research Design & Data Interpretation

Q. How should researchers design experiments to investigate the endocrine-disrupting effects of n-Hexyl Sec-Hexyl Phthalate-d4 while controlling for confounding factors?

  • Methodological Answer :

  • In Vitro : Use ERα/ERβ reporter gene assays with solvent controls (e.g., dimethyl phthalate) to isolate phthalate-specific effects.
  • In Vivo : Employ pair-housing and standardized diets to minimize variability in rodent studies. Measure serum hormone levels (e.g., testosterone, estradiol) via ELISA.
  • Confounder Adjustment : Use multivariate regression to control for age, sex, and body weight .

Q. What are the key considerations for integrating n-Hexyl Sec-Hexyl Phthalate-d4 data into cumulative risk assessments for phthalate mixtures?

  • Methodological Answer :

  • Dose Addition : Assume similar modes of action (e.g., anti-androgenicity) and calculate hazard indices using relative potency factors (RPFs).
  • Data Gaps : Prioritize studies on additive/synergistic effects with DEHP and DBP. Reference NAP.edu (2008) guidelines for phthalate risk assessment frameworks .

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